molecular formula C17H24N2O4S B2489680 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid CAS No. 37093-37-1

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid

Cat. No.: B2489680
CAS No.: 37093-37-1
M. Wt: 352.45
InChI Key: VZMZTMZQLSMEJE-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid: is an organic compound that features a benzoic acid core substituted with piperidine and piperidine sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid typically involves the following steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene derivatives or via the Friedel-Crafts acylation of benzene.

    Introduction of Piperidine Groups: The piperidine groups can be introduced through nucleophilic substitution reactions. For example, the benzoic acid derivative can be reacted with piperidine in the presence of a base such as sodium hydride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore. The piperidine rings are known to interact with biological targets, making this compound a candidate for drug development, particularly in the areas of pain management and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine rings can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. This can lead to effects such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)benzoic acid: Lacks the sulfonyl group, making it less versatile in terms of functionalization.

    5-(Piperidine-1-sulfonyl)benzoic acid: Lacks the second piperidine ring, which may reduce its biological activity.

    2-(Morpholin-1-yl)-5-(morpholine-1-sulfonyl)benzoic acid: Similar structure but with morpholine rings instead of piperidine, which can alter its chemical and biological properties.

Uniqueness

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid is unique due to the presence of both piperidine and sulfonyl groups, which provide a combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-piperidin-1-yl-5-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(21)15-13-14(24(22,23)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMZTMZQLSMEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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